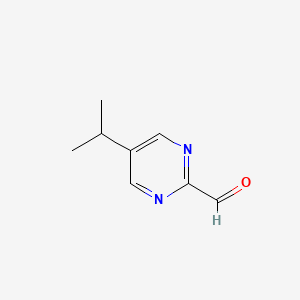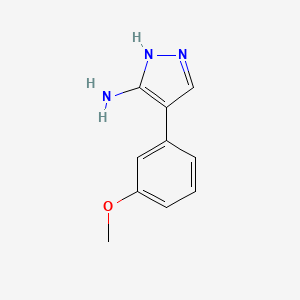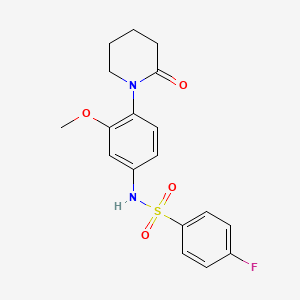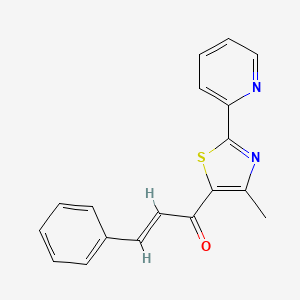![molecular formula C18H28N6O2 B2389643 1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898443-31-7](/img/structure/B2389643.png)
1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as DBTM, is a heterocyclic compound that has been extensively studied due to its potential applications in various fields. This compound is synthesized using specific methods that have been optimized to obtain high yields and purity. DBTM has been found to have several biochemical and physiological effects, making it a promising candidate for scientific research.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A significant portion of the research on similar compounds involves their synthesis and evaluation for biological activities. For instance, studies have synthesized novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, to examine their antitumor activity and vascular relaxing effects. These efforts aim to discover new therapeutic agents with improved efficacy and safety profiles for treating various diseases, including cancer (T. Ueda et al., 1987).
Anticancer, Anti-HIV, and Antimicrobial Properties
Research has also been conducted on triazino and triazolo[4,3-e]purine derivatives, exploring their anticancer, anti-HIV-1, and antimicrobial activities. This line of inquiry is critical for identifying new compounds that can address the growing resistance to current treatments and provide alternative therapeutic options. For example, some compounds have shown considerable activity against specific cancer cell lines and moderate anti-HIV-1 activity, highlighting the potential of these molecules in drug development (F. Ashour et al., 2012).
Materials Science Applications
Beyond biomedical applications, research into compounds with triazine structures has extended into materials science. The functionalization of hydroxyl-terminated polybutadiene (HTPB) with triazine moieties has been studied to understand the influence of these structures on the properties of polyurethanes. This research is indicative of the broader applications of triazine derivatives in developing new materials with tailored properties for specific industrial applications (B. Rao et al., 2015).
Purine Analogues in Medicinal Chemistry
The structural modification of natural purines using isosteric ring systems like 1,3,5-triazine has been a focus of drug discovery programs. These efforts aim to create compounds with therapeutic potential across a range of applications, including kinase inhibitors, phosphodiesterase inhibitors, and anticancer agents. The medicinal chemistry of azolo[1,3,5]triazines exemplifies the versatility and importance of purine-like scaffolds in drug development (F. Lim & A. Dolzhenko, 2014).
Propriétés
IUPAC Name |
1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-6-8-10-22-16(25)14-15(21(5)18(22)26)19-17-23(11-9-7-2)20-12(3)13(4)24(14)17/h13H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDWTSWCWYFRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CCCC)C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)
![N-(3-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2389562.png)
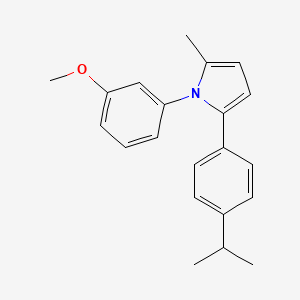
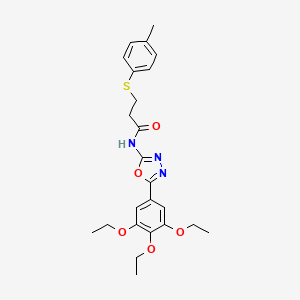

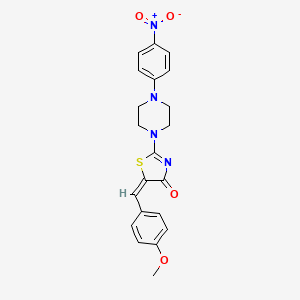
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
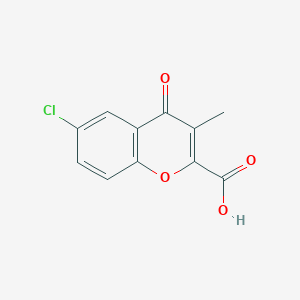
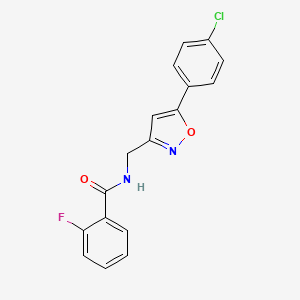
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)
